molecular formula C7H11NO2 B13160209 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one

2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one

Cat. No.: B13160209
M. Wt: 141.17 g/mol
InChI Key: LEIDUCYRVIGEGO-UHFFFAOYSA-N
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Description

2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one is an organic compound that features a pyran ring, which is a six-membered oxygen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature . Another approach utilizes titanocene-catalyzed reductive domino reactions starting from trifluoromethyl-substituted alkenes and epoxides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are often employed to scale up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, which allows it to participate in various biochemical reactions. The pyran ring structure also contributes to its reactivity and potential biological activity .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-amino-1-(3,4-dihydro-2H-pyran-6-yl)ethanone

InChI

InChI=1S/C7H11NO2/c8-5-6(9)7-3-1-2-4-10-7/h3H,1-2,4-5,8H2

InChI Key

LEIDUCYRVIGEGO-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(OC1)C(=O)CN

Origin of Product

United States

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